1,1-Ethanediol, 2,2,2-trichloro-, mixt. with 1,2-ethanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Ethanediol, 2,2,2-trichloro-, mixt. with 1,2-ethanediol: is a chemical compound that consists of a mixture of 1,1-ethanediol, 2,2,2-trichloro- and 1,2-ethanediol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 1,1-ethanediol, 2,2,2-trichloro-, mixt. with 1,2-ethanediol involves the reaction of 2,2,2-trichloro-1,1-ethanediol with 1,2-ethanediol. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Ethanediol, 2,2,2-trichloro-, mixt. with 1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,1-ethanediol, 2,2,2-trichloro-, mixt. with 1,2-ethanediol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, including changes in cellular metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Ethanediol, 2,2,2-trichloro-
- 1,2-Ethanediol
- Chloral Hydrate
Comparison: Compared to similar compounds, 1,1-ethanediol, 2,2,2-trichloro-, mixt. with 1,2-ethanediol exhibits unique properties due to the presence of both 1,1-ethanediol, 2,2,2-trichloro- and 1,2-ethanediol. This combination results in distinct reactivity and applications, making it valuable in various fields .
Eigenschaften
CAS-Nummer |
88991-19-9 |
---|---|
Molekularformel |
C4H9Cl3O4 |
Molekulargewicht |
227.47 g/mol |
IUPAC-Name |
ethane-1,2-diol;2,2,2-trichloroethane-1,1-diol |
InChI |
InChI=1S/C2H3Cl3O2.C2H6O2/c3-2(4,5)1(6)7;3-1-2-4/h1,6-7H;3-4H,1-2H2 |
InChI-Schlüssel |
KNWKQPFSUXOXJV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)O.C(C(Cl)(Cl)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.